molecular formula C11H19ClO2 B107479 (-)-Menthyl chloroformate CAS No. 14602-86-9

(-)-Menthyl chloroformate

Cat. No.: B107479
CAS No.: 14602-86-9
M. Wt: 218.72 g/mol
InChI Key: KIUPCUCGVCGPPA-KXUCPTDWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Menthyl chloroformate is a chiral compound with a complex structure It is derived from menthol, a naturally occurring compound found in mint oils

Mechanism of Action

Target of Action

(-)-Menthyl chloroformate, also known as (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl carbonochloridate or (1R)-(-)-Menthyl chloroformate, is a complex organic compound. Chloroformates in general are known to react with amines and alcohols, forming carbamates and esters respectively .

Mode of Action

The interaction of this compound with its targets involves a chemical reaction where the chloroformate group reacts with nucleophilic sites on the target molecule . This can result in the formation of new compounds, such as carbamates when reacting with amines, or esters when reacting with alcohols . The exact changes resulting from these interactions would depend on the specific target molecule.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific targets and biochemical pathways involved . Given its reactivity, it could potentially lead to various changes at the molecular and cellular level, including the formation of new compounds and potential impacts on cellular functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals that could potentially react with the chloroformate group . Proper storage and handling are crucial to maintain the stability and effectiveness of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Menthyl chloroformate typically involves the reaction of menthol with phosgene or a similar carbonyl chloride reagent. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The process involves:

    Starting Material: Menthol (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol.

    Reagent: Phosgene (COCl2) or a similar carbonyl chloride.

    Conditions: The reaction is usually performed in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(-)-Menthyl chloroformate undergoes various chemical reactions, including:

    Substitution Reactions: The carbonochloridate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding alcohol and hydrochloric acid.

    Reduction: The carbonochloridate group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Base catalysts such as triethylamine or pyridine for substitution reactions.

Major Products

    Substitution: Formation of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl derivatives.

    Hydrolysis: Formation of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol and hydrochloric acid.

    Reduction: Formation of (1R,2S,5R)-2-Isopropyl-5-methylcyclohexanol.

Scientific Research Applications

(-)-Menthyl chloroformate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for chiral drugs.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Used in the production of fine chemicals and as a precursor for various industrial products.

Comparison with Similar Compounds

Similar Compounds

    Menthol: The parent compound from which (-)-Menthyl chloroformate is derived.

    Neomenthol: A stereoisomer of menthol with similar properties.

    Isomenthol: Another stereoisomer of menthol.

Uniqueness

This compound is unique due to its specific stereochemistry and reactivity. Unlike its parent compound menthol, it contains a reactive carbonochloridate group, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUPCUCGVCGPPA-KXUCPTDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14602-86-9
Record name Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, [1R-(1α,2β,5α)]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The product obtained is analysed by gas chromatography. The purity of the chloroformate is 99%, and less than 0.5% by weight of menthol and 250 ppm of menthyl chloride are found. Bismenthyl carbonate is not detected.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Menthyl chloroformate
Reactant of Route 2
Reactant of Route 2
(-)-Menthyl chloroformate
Reactant of Route 3
Reactant of Route 3
(-)-Menthyl chloroformate
Reactant of Route 4
Reactant of Route 4
(-)-Menthyl chloroformate
Reactant of Route 5
(-)-Menthyl chloroformate
Reactant of Route 6
(-)-Menthyl chloroformate
Customer
Q & A

Q1: What is the molecular formula and weight of (-)-menthyl chloroformate?

A1: The molecular formula of this compound is C11H19ClO2, and its molecular weight is 218.72 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: While specific spectroscopic data for this compound was not detailed in the provided research papers, researchers commonly employ techniques like NMR (1H and 13C), IR, and mass spectrometry to characterize the compound and its derivatives.

Q3: Is this compound compatible with common solvents used in organic synthesis?

A3: Yes, this compound exhibits compatibility with a wide range of organic solvents, including acetonitrile, methanol, chloroform, dichloromethane, and tetrahydrofuran, making it suitable for various reaction conditions [, , , , , , , ].

Q4: What is the stability of this compound under different storage conditions?

A4: While specific stability data wasn't provided in the research papers, it's generally recommended to store this compound under anhydrous conditions at low temperatures to minimize degradation.

Q5: What is the main application of this compound in analytical chemistry?

A5: this compound serves as a chiral derivatizing agent (CDA) to resolve enantiomers of chiral compounds, especially amines and alcohols, for subsequent separation and analysis using techniques like GC and HPLC [, , , , , , , , , , , , , , , , , , ].

Q6: How does this compound react with its target molecules?

A6: this compound reacts with chiral amines and alcohols through a nucleophilic acyl substitution reaction. This reaction forms diastereomeric carbamate derivatives, which possess distinct physicochemical properties enabling their separation on achiral stationary phases [, , , , , , , , , , , , , , , , , , ].

Q7: Can this compound be used for quantitative analysis of enantiomers?

A7: Yes, by utilizing this compound for derivatization followed by chromatographic analysis (GC or HPLC), researchers can determine the enantiomeric excess (ee) or enantiomeric ratios of chiral compounds in various matrices, including biological samples and pharmaceutical formulations [, , , , , ].

Q8: What are some specific examples of compounds successfully resolved using this compound?

A8: A variety of compounds, including beta-blockers (e.g., acebutolol, metoprolol, pindolol), amphetamine, methamphetamine, fluoxetine, atenolol, methadone, carvedilol, ephedrine, and various tetrahydroisoquinolines have been successfully resolved using this compound [, , , , , , , , , ].

Q9: Are there limitations to using this compound as a CDA?

A9: While versatile, this compound might not be suitable for all chiral compounds. Reaction conditions may need optimization depending on the target molecule's reactivity and steric hindrance. Additionally, access to chiral chromatographic columns might be necessary for certain applications.

Q10: How does the chirality of this compound contribute to its enantioselectivity?

A10: The chirality of the menthyl group in this compound is crucial for its enantioselectivity. When it reacts with a racemic mixture of a chiral compound, it forms diastereomeric pairs of carbamates. These diastereomers, unlike enantiomers, possess different physical and chemical properties, making them separable on achiral stationary phases.

Q11: Which analytical techniques are commonly used for analyzing this compound derivatives?

A11: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors, such as UV, fluorescence, and mass spectrometry, are frequently employed to analyze the diastereomeric derivatives formed after derivatization with this compound [, , , , , , , , , , , , , , , , , , , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.